

# Mass Spectrometry of 2-(2-methoxy-2-oxoethyl)benzoic acid: A Comparative Guide

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## Compound of Interest

Compound Name: 2-(2-Methoxy-2-oxoethyl)benzoic acid

Cat. No.: B173760

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This guide provides a comparative analysis of the mass spectrometric behavior of **2-(2-methoxy-2-oxoethyl)benzoic acid**. Due to the limited availability of direct mass spectrometry data for this specific compound in public databases, this guide leverages data from structurally similar molecules to predict its fragmentation pattern and offers a comparison with these alternatives. This information is valuable for researchers in drug development and related scientific fields for compound identification and structural elucidation.

## Predicted Mass Spectrum and Comparison with Alternatives

**2-(2-methoxy-2-oxoethyl)benzoic acid** (molecular formula:  $C_{10}H_{10}O_4$ , molecular weight: 194.19 g/mol) is expected to exhibit a distinct fragmentation pattern under mass spectrometry. The predicted major fragments are detailed below and compared with experimentally determined fragments of related compounds.

Compound	Molecular Weight (g/mol)	Parent Ion (m/z)	Key Fragments (m/z) and Proposed Structures
2-(2-methoxy-2-oxoethyl)benzoic acid	194.19[1][2]	194	Predicted Fragments: 179: [M-CH <sub>3</sub> ] <sup>+</sup> (Loss of methyl radical) 163: [M-OCH <sub>3</sub> ] <sup>+</sup> (Loss of methoxy radical) 149: [M-COOH] <sup>+</sup> (Loss of carboxyl group) 133: [M-COOCH <sub>3</sub> ] <sup>+</sup> (Loss of methoxycarbonyl group) 119: [M-CH <sub>2</sub> COOCH <sub>3</sub> ] <sup>+</sup> (Loss of methoxycarbonylmethyl group) 91: Tropylium ion [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (From rearrangement and cleavage)
2-Methoxybenzoic acid	152.15[3]	152	135: [M-OH] <sup>+</sup> 121: [M-OCH <sub>3</sub> ] <sup>+</sup> 105: [M-COOH] <sup>+</sup> 92: [C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup> 77: [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> [3]
Methyl 2-hydroxybenzoate	152.15	152	120: [M-CH <sub>3</sub> OH] <sup>+</sup> (Loss of methanol) 92: [C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup> [4]
Methyl benzoate	136.15[5][6]	136	105: [M-OCH <sub>3</sub> ] <sup>+</sup> (Base Peak) 77: [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> [7]

## Experimental Protocols

For the analysis of **2-(2-methoxy-2-oxoethyl)benzoic acid** and its analogs, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

## GC-MS Protocol

This method is suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility.

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane). For derivatization, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
- Gas Chromatograph (GC) Conditions:
  - Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  - Inlet Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-500.

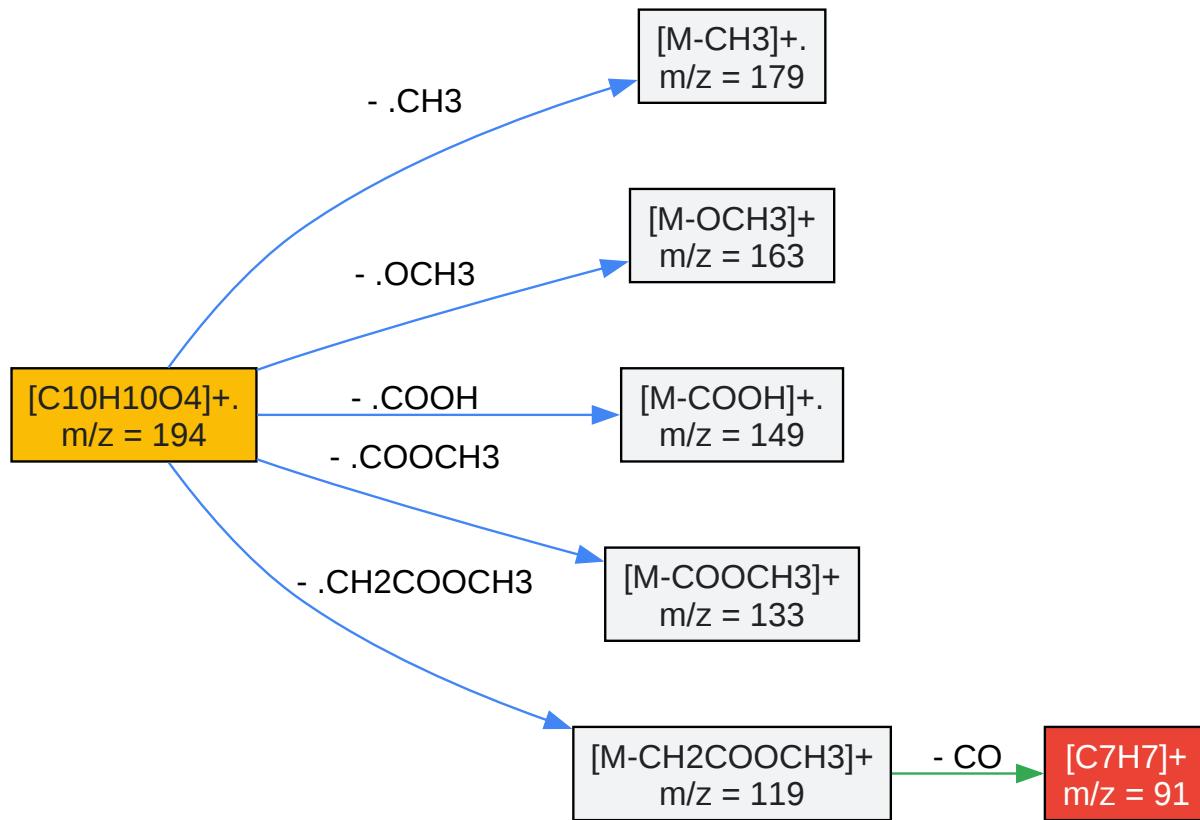
## LC-MS Protocol

This method is ideal for less volatile or thermally labile compounds and does not typically require derivatization.

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
- Liquid Chromatograph (LC) Conditions:
  - Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m particle size).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  - Flow Rate: 0.3 mL/min.
  - Column Temperature: 40 °C.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
  - Capillary Voltage: 3.5 kV.
  - Drying Gas Temperature: 325 °C.
  - Drying Gas Flow: 8 L/min.
  - Nebulizer Pressure: 40 psi.
  - Scan Range: m/z 50-600.
  - Fragmentation (MS/MS): For structural elucidation, tandem mass spectrometry can be performed using collision-induced dissociation (CID) with nitrogen as the collision gas.

## Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for **2-(2-methoxy-2-oxoethyl)benzoic acid**.



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Caption: Predicted EI fragmentation of **2-(2-methoxy-2-oxoethyl)benzoic acid**.

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